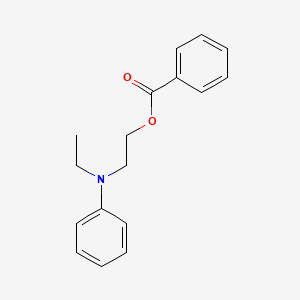2-(Ethylanilino)ethyl benzoate
CAS No.: 51920-03-7
Cat. No.: VC14390584
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51920-03-7 |
|---|---|
| Molecular Formula | C17H19NO2 |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 2-(N-ethylanilino)ethyl benzoate |
| Standard InChI | InChI=1S/C17H19NO2/c1-2-18(16-11-7-4-8-12-16)13-14-20-17(19)15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3 |
| Standard InChI Key | LVRZDVFALRTAHV-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound consists of two primary structural units:
-
Benzoate ester group: A benzene ring substituted with a carbonyloxy () functional group.
-
N-Ethylaniline moiety: An aniline derivative where the nitrogen atom is alkylated with an ethyl group ().
These units are connected through a two-carbon ethoxy chain (), resulting in the IUPAC name 2-(N-ethylanilino)ethyl benzoate . The SMILES notation and InChIKey further define its connectivity and stereochemical properties .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 269.34 g/mol | |
| XLogP3 | 3.7 | |
| Rotatable bonds | 7 | |
| Topological polar surface area | 29.5 Ų |
Isomeric Considerations
A structurally related compound, 2-(2-ethylanilino)ethyl benzoate (PubChem CID 21117886), differs in the substitution pattern of the ethyl group on the aniline ring . This positional isomerism highlights the importance of precise synthesis and characterization to avoid unintended products.
Synthesis and Reaction Pathways
Esterification of 2-(N-Ethylanilino)ethanol
The compound is synthesized via esterification of 2-(N-ethylanilino)ethanol (CAS 92-50-2) with benzoic acid under acidic conditions . A typical procedure involves:
-
Combining equimolar amounts of 2-(N-ethylanilino)ethanol and benzoic acid.
-
Adding a catalytic concentration of sulfuric acid ().
-
Refluxing the mixture under anhydrous conditions to drive the reaction to completion .
The reaction mechanism follows Fischer esterification, where the hydroxyl group of the alcohol nucleophilically attacks the carbonyl carbon of benzoic acid, facilitated by protonation of the carbonyl oxygen.
Alternative Routes
-
Transesterification: Reaction of methyl benzoate with 2-(N-ethylanilino)ethanol in the presence of a base catalyst.
-
Acylation: Direct acylation of the alcohol using benzoyl chloride, though this method requires stringent moisture control .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s high partition coefficient () suggests significant lipophilicity, rendering it insoluble in water but miscible with organic solvents like ethanol, diethyl ether, and dichloromethane . This property is critical for its applications in non-aqueous reaction systems.
Spectroscopic Data
-
IR spectroscopy: Expected peaks include at ~1720 cm (ester carbonyl) and at ~3400 cm (secondary amine).
-
NMR: NMR would show aromatic protons (δ 7.2–8.1 ppm), ethyl group signals (δ 1.2–1.5 ppm for ), and ethoxy chain resonances (δ 3.5–4.3 ppm) .
Applications in Materials Science
Nonlinear Optical Chromophores
2-(Ethylanilino)ethyl benzoate serves as a precursor in synthesizing azo chromophores, which exhibit nonlinear optical (NLO) properties due to their extended π-conjugation systems . For example, coupling with 2-cyano-4-nitroaniline yields azochromophores with applications in photonic devices and optical data storage .
Polymer Additives
The compound’s ester and amine functionalities make it a candidate for modifying polymer matrices, enhancing thermal stability or UV resistance in coatings and adhesives.
| Precaution | Recommendation |
|---|---|
| Personal protective equipment (PPE) | Gloves, goggles, and lab coat required |
| Ventilation | Use in a fume hood |
| Storage | Keep in a cool, dry place away from oxidizers |
Regulatory Status
The compound is listed in the EPA DSSTox database (DTXSID80199885) and the European Chemicals Agency (ECHA) inventory, necessitating compliance with REACH regulations for industrial use .
Future Research Directions
-
Toxicological Studies: Detailed ecotoxicity and biodegradability assessments are needed to evaluate environmental impacts.
-
Advanced Material Applications: Exploration of its role in organic semiconductors or liquid crystals could unlock new technologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume